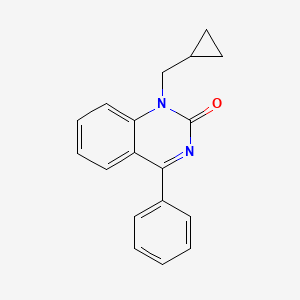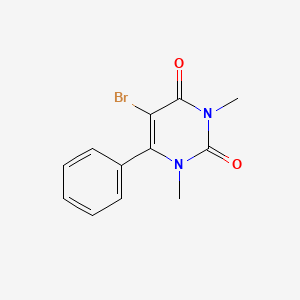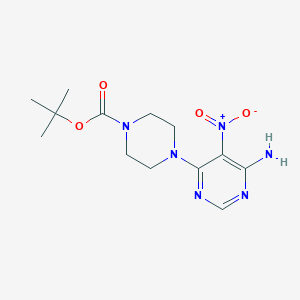
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H21N5O2 . It has a molecular weight of 279.34 . It is also known as TAK-659, a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3,(H2,14,15,16) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions, including condensation reactions, nucleophilic substitution, and cyclization techniques. These methods provide efficient pathways to produce these compounds with high specificity and yield. Such synthesis processes are crucial for creating intermediates used in further chemical transformations and drug development (Liu Ya-hu, 2010).
- Structural Analysis : X-ray diffraction studies and spectroscopic methods like LCMS, NMR, and IR are employed to characterize the molecular structure of these compounds. These analytical techniques confirm the compound's structure, crystallinity, and molecular conformations, providing a foundation for understanding their chemical properties and potential applications (C. Sanjeevarayappa et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Some derivatives of tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate have been screened for their in vitro antibacterial and anthelmintic activities. These studies are essential for identifying potential therapeutic applications of these compounds. The evaluation reveals moderate anthelmintic activity and provides insights into the structure-activity relationship, guiding further modifications to enhance biological efficacy (C. Sanjeevarayappa et al., 2015).
Chemical Properties and Applications
- Chemical Stability and Reactivity : The molecular electrostatic potential and frontier molecular orbitals studies using density functional theory (DFT) reveal insights into the stability of molecular structure and conformations. These properties are critical for predicting the reactivity of tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate derivatives in various chemical environments, facilitating their application in synthesis and catalysis (Zhi-Ping Yang et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how “Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate” interacts with its targets . .
properties
IUPAC Name |
tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXNCBYJFQILQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467416 | |
| Record name | tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
CAS RN |
245450-04-8 | |
| Record name | tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

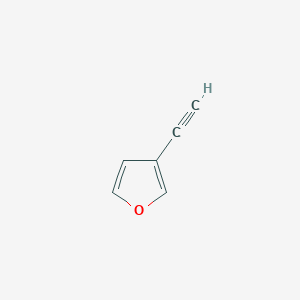
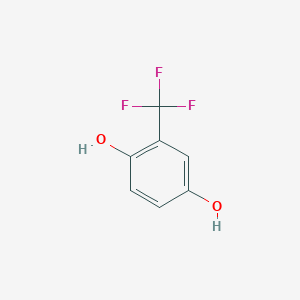

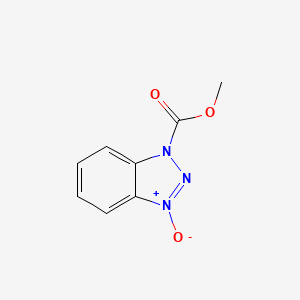
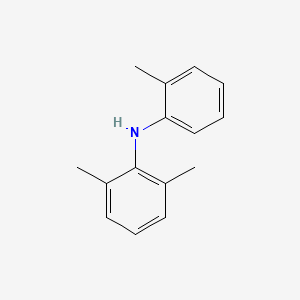
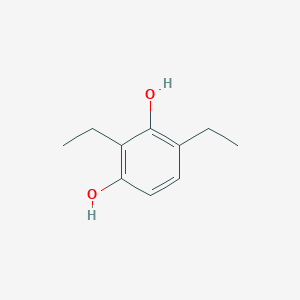
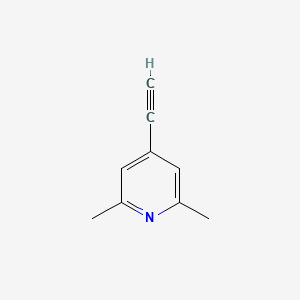

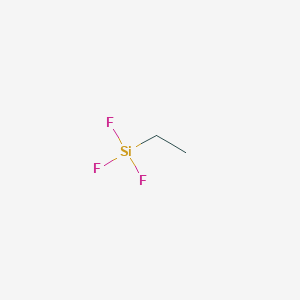
![[(1R,2R)-2-methylsulfonyloxycyclopentyl] methanesulfonate](/img/structure/B1626152.png)
![1,7-Diazaspiro[4.5]decan-6-one](/img/structure/B1626155.png)
